molecular formula C7H6N2O3 B147352 3-Nitrobenzamide CAS No. 645-09-0

3-Nitrobenzamide

Cat. No. B147352
CAS RN: 645-09-0
M. Wt: 166.13 g/mol
InChI Key: KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Description

3-Nitrobenzamide is a chemical compound that has been studied for various applications, including its potential use in medical treatments and chemical synthesis. It is related to other nitrobenzamide derivatives, which have been explored for their antiviral properties, anti-inflammatory effects, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 3-nitrobenzamide and its derivatives has been approached through various methods. One study reports a single-step nitration reaction that yields 3-nitrobenzaldehyde, an intermediate for drugs such as calcium channel blockers . Another study describes a mild synthesis of 3,5-disubstituted nitrobenzenes, which could be related to the synthesis of 3-nitrobenzamide derivatives . Additionally, a novel synthesis of 1-hydroxyquinazolin-4-ones via cyclization of 2-nitrobenzamides has been reported, showcasing the versatility of nitrobenzamide compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 3-nitrobenzamide derivatives has been analyzed in various studies. Isomeric N-(iodophenyl)nitrobenzamides have been found to form different three-dimensional framework structures, which are stabilized by a combination of hydrogen bonds and other interactions such as iodo...carbonyl and iodo...nitro interactions . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

3-Nitrobenzamide derivatives participate in a range of chemical reactions. For instance, the synthesis of nitro-free 3-aminobenzothiophenes from trinitrobenzamide involves nucleophilic substitution reactions followed by Thorpe-Ziegler cyclization . Moreover, the coordination behavior of 2-aminobenzamide with Ni(II) has been studied, revealing the potential of these compounds in forming bioactive complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrobenzamide derivatives are influenced by their molecular structure. The studies on their synthesis and structure provide insights into their reactivity, stability, and potential applications. For example, the anti-inflammatory effects of 3-aminobenzamide suggest that the nitrobenzamide scaffold can be modified to enhance biological activity . The antiviral action of 3-nitrosobenzamide against HIV in human lymphocytes highlights the importance of understanding the interactions between these compounds and biological molecules .

Scientific Research Applications

The Hofmann Rearrangement

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Nitrobenzamide is used in the Hofmann Rearrangement, a process that involves the organic rearrangement of a primary amide to a primary amine .
  • Methods of Application : The experiment involves adding finely powdered 3-nitrobenzamide to a solution containing a magnetic stir bar, 1 M aOH, and household bleach . The solution is then well-stirred .
  • Results or Outcomes : The result of this process is the synthesis of 3-Nitroaniline .

Nitrosamine Precursor

  • Scientific Field : Environmental Chemistry
  • Application Summary : 3-Nitrobenzamide can potentially form nitrosamines, a group of emerging disinfection byproducts (DBPs) with potential carcinogenicity at ng/L level .
  • Methods of Application : This research investigates the potential of amine-based pharmaceuticals and personal care products (PPCPs) as nitrosamine precursors under practical drinking water disinfection conditions .
  • Results or Outcomes : All of the twenty selected PPCPs were able to form the corresponding nitrosamines upon chloramine disinfection .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 3-Nitrobenzamide can be used in the synthesis of novel benzamide compounds .
  • Methods of Application : The synthesis starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : A series of novel benzamide compounds were successfully synthesized .

Spectroscopic Analysis

  • Scientific Field : Analytical Chemistry
  • Application Summary : 3-Nitrobenzamide can be used in spectroscopic analysis .
  • Methods of Application : The compound’s structure and properties can be analyzed using various spectroscopic techniques .
  • Results or Outcomes : The analysis provides valuable information about the compound’s structure and properties .

Synthesis of Bio-functional Hybrid Molecules

  • Scientific Field : Biochemistry
  • Application Summary : 3-Nitrobenzamide can be used in the synthesis of bio-functional hybrid molecules .
  • Methods of Application : The synthesis involves a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
  • Results or Outcomes : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Preparation of Benzamide Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Nitrobenzamide can be used in the preparation of benzamide derivatives .
  • Methods of Application : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
  • Results or Outcomes : A series of novel benzamide compounds were successfully synthesized .

Safety And Hazards

3-Nitrobenzamide is stable but combustible. It is incompatible with strong oxidizing agents . It is harmful if swallowed and causes skin and eye irritation .

Future Directions

3-Nitrobenzamide could potentially be used as an anticancer drug . It is a prodrug with anticancer activity that is mediated by mismatch repair defects .

properties

IUPAC Name

3-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KWAYEPXDGHYGRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID5025732
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Molecular Weight

166.13 g/mol
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Physical Description

M-nitrobenzamide is a yellow powder. (NTP, 1992)
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Boiling Point

590 to 599 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Product Name

3-Nitrobenzamide

CAS RN

645-09-0
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Melting Point

288.9 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

3-nitro-benzoyl chloride was reacted with an aniline, that is 2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine, to form a 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, and c) the 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, was reduced to afford the desired 3-amino-benzamide, that is 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide. Further 3-amino-benzamides were made, for example, by using a substituted 3-nitro-benzoic acid, such as 2-fluoro-3-nitro-benzoic acid, in step a) and/or a different aniline, such as 2-ethyl-6-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoro-methyl-ethyl)-phenylamine, in step b). Whilst this three step synthesis gives satisfactory results in the laboratory a shorter route to 3-amino-benzamides is required if the carbamate insecticides or bisamide insecticides are to be manufactured on a commercial scale.
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Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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